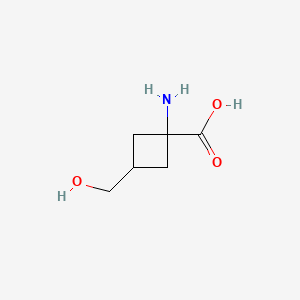
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a unique organic compound with the molecular formula C6H11NO3. It is characterized by a cyclobutane ring substituted with an amino group, a hydroxymethyl group, and a carboxylic acid group.
准备方法
The synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For instance, the cyclization of 3-(hydroxymethyl)cyclobutanone with ammonia or an amine source can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve higher yields and purity .
化学反应分析
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
科学研究应用
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein engineering.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, where it acts as a substrate or inhibitor, modulating the activity of enzymes involved in metabolic pathways .
相似化合物的比较
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid can be compared with similar compounds such as:
1-Amino-1-hydroxymethylcyclobutane: Lacks the carboxylic acid group, affecting its reactivity and applications.
Cyclobutanecarboxylic acid derivatives: Differ in the substitution pattern on the cyclobutane ring, leading to variations in chemical properties and uses.
Trans-1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid: A stereoisomer with different spatial arrangement of substituents, influencing its biological activity and interactions .
生物活性
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid (AHMCA) is a cyclobutane derivative that has garnered attention due to its unique structural features and potential biological activities. The compound contains an amino group, a hydroxymethyl group, and a carboxylic acid functional group, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of AHMCA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
AHMCA has a molecular formula of C5H9NO3 and a molecular weight of approximately 145.16 g/mol. Its structure can be represented by the following SMILES notation: NC1(C(=O)O)CC(CO)C1.
AHMCA's biological activity is primarily attributed to its ability to interact with various molecular targets. The amino and hydroxymethyl groups facilitate hydrogen bonding and other interactions with proteins and enzymes, potentially influencing their activity. Specific mechanisms include:
- NMDA Receptor Antagonism : AHMCA has been shown to exhibit potent antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites, particularly in neonatal rat motoneurons. This action suggests potential implications in neuroprotection and modulation of excitatory neurotransmission.
- Ultraviolet Radiation Protection : The compound demonstrates protective properties against UV radiation, likely due to its ability to absorb UV light and mitigate DNA damage, particularly the formation of cyclobutane pyrimidine dimers.
Pharmacological Activities
Research indicates that AHMCA may possess several pharmacological activities:
- Neuroprotective Effects : Studies suggest that compounds similar to AHMCA can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .
- Enzyme Interactions : AHMCA is utilized in studies investigating enzyme-substrate interactions, particularly in protein engineering and drug development contexts. Its structural features allow it to act as both a substrate and an inhibitor for various enzymes.
Data Tables
| Property | Description |
|---|---|
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 145.16 g/mol |
| Key Functional Groups | Amino group, Hydroxymethyl group, Carboxylic acid |
| NMDA Receptor Activity | Potent antagonist |
| UV Radiation Protection | Prevents DNA damage |
Case Studies
-
Study on NMDA Receptor Activity :
- Objective : To evaluate the antagonistic effects of AHMCA on NMDA receptors.
- Methodology : Neonatal rat motoneurons were exposed to varying concentrations of AHMCA.
- Results : AHMCA displayed significant inhibition of NMDA receptor-mediated excitatory postsynaptic currents, indicating its potential for neuroprotective applications.
-
UV Protection Study :
- Objective : Assess the protective effects of AHMCA against UV-induced DNA damage.
- Methodology : Skin cells treated with AHMCA were exposed to UV radiation.
- Results : Treated cells exhibited reduced levels of cyclobutane pyrimidine dimers compared to untreated controls, suggesting effective photoprotection.
属性
IUPAC Name |
1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBHRLIPUAWTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














